BSH-IN-7
Description
Properties
Molecular Formula |
C25H41FO3 |
|---|---|
Molecular Weight |
408.5984 |
IUPAC Name |
(R)-5-((3R,5S,7R,8R,9S,10S,13R,14S,17R)-3,7-Dihydroxy-10,13-dimethylhexadecahydro-1H-cyclopenta[a]phenanthren-17-yl)-1-fluorohexan-2-one |
InChI |
InChI=1S/C25H41FO3/c1-15(4-5-18(28)14-26)19-6-7-20-23-21(9-11-25(19,20)3)24(2)10-8-17(27)12-16(24)13-22(23)29/h15-17,19-23,27,29H,4-14H2,1-3H3/t15-,16+,17-,19-,20+,21+,22-,23+,24+,25-/m1/s1 |
InChI Key |
XDVGNIBMZHDZLL-GDQMVUAZSA-N |
SMILES |
C[C@@H]([C@H]1CC[C@@]2([H])[C@]3([H])[C@H](O)C[C@]4([H])C[C@H](O)CC[C@]4(C)[C@@]3([H])CC[C@]12C)CCC(CF)=O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
BSH-IN-7 |
Origin of Product |
United States |
Comparison with Similar Compounds
Research Challenges and Limitations
Preparation Methods
Table 1: Kinetic Parameters of BSH Inhibition by this compound
| BSH Source | Substrate | (min⁻¹) | (mM) | (min⁻¹mM⁻¹) | IC₅₀ (nM) |
|---|---|---|---|---|---|
| B. theta | Taurocholic acid | 15.3 ± 0.8 | 8.2 ± 1.0 | 1.9 ± 0.3 | 427 |
| B. longum | Taurocholic acid | 6.9 ± 0.9 | 8.3 ± 2.5 | 0.8 ± 0.3 | 108 |
This compound demonstrates rapid inhibition kinetics, achieving complete suppression of B. theta BSH within 15 seconds at equimolar concentrations. The compound’s IC₅₀ values range from 108 nM (B. longum) to 1,070 nM (B. adolescentis), underscoring its potency across bacterial taxa.
Structural Characterization and Mechanism of Action
X-ray crystallography (PDB 6UFY, 6UH4) reveals that this compound covalently binds to Cys2 of B. theta BSH, inducing conformational changes in residues 127–138 to accommodate the inhibitor. The interaction involves a Michael addition between the compound’s α,β-unsaturated carbonyl and the thiol group of cysteine, confirmed via top-down mass spectrometry. Comparative analysis of apo- and inhibitor-bound structures shows a 2.7 Å resolution displacement in the active-site loop, enhancing steric complementarity.
Stability studies indicate that this compound retains activity across pH 3–10 and temperatures up to 60°C, with no degradation observed after 30-minute incubations. The compound is resistant to oxidation, attributable to the stabilizing effects of DTT in assay buffers.
Validation in Complex Biological Systems
This compound’s efficacy extends to in vivo models. In fecal slurries from conventional mice, 20 μM this compound completely inhibits bile acid deconjugation, as measured by UPLC-MS quantification of glycochenodeoxycholic acid-d4. No cytotoxicity is observed in human intestinal cell lines (Caco-2, NCI-H716) at concentrations ≤50 μM, and epithelial integrity remains intact, as assessed by FITC-dextran permeability assays .
Q & A
How should researchers formulate a focused research question for studying BSH-IN-7?
- Methodological Answer : Begin by narrowing a broad topic (e.g., "this compound's biochemical interactions") into a specific inquiry. Use the PICOT framework (Population, Intervention, Comparison, Outcome, Time) to define variables. For example: "How does this compound inhibit [specific enzyme/pathway] in [cell type/model organism] under [experimental conditions]?" Iteratively refine the question based on literature gaps and feasibility of data collection . Ensure alignment with primary objectives, such as mechanism elucidation or functional impact.
Q. What are the key considerations in designing reproducible experiments for this compound?
- Methodological Answer :
- Documentation : Follow guidelines from the Beilstein Journal of Organic Chemistry to detail experimental protocols, including reagent purity, instrumentation calibration, and environmental controls (e.g., temperature, pH) .
- Controls : Include positive/negative controls and technical replicates to validate assay robustness.
- Data Transparency : Report raw data, statistical methods, and outlier exclusion criteria in supplementary materials to enable replication .
Q. How can researchers ensure the validity of this compound characterization data?
- Methodological Answer :
- Analytical Triangulation : Use multiple techniques (e.g., NMR, HPLC, mass spectrometry) to confirm compound identity and purity.
- Reference Standards : Compare results with established databases or published spectra.
- Blind Testing : Minimize bias by having independent researchers verify results .
Advanced Research Questions
Q. How can researchers systematically analyze contradictory data in this compound studies?
- Methodological Answer :
- Root-Cause Analysis : Classify contradictions by source (e.g., methodological variability, batch differences in compound synthesis).
- Replication : Repeat experiments under standardized conditions to isolate variables.
- Meta-Analysis : Apply GRADE criteria to weigh evidence quality, prioritizing studies with rigorous controls and large sample sizes .
- Example Workflow :
| Step | Action | Tool/Technique |
|---|---|---|
| 1 | Identify discrepancies | Literature survey (PubMed, Cochrane) |
| 2 | Compare methodologies | PRISMA checklist |
| 3 | Statistically reconcile data | Bayesian meta-regression |
Q. What strategies optimize experimental parameters for this compound's in vivo efficacy studies?
- Methodological Answer :
- DoE (Design of Experiments) : Use factorial designs to test multiple variables (e.g., dosage, administration route) efficiently.
- Pharmacokinetic Modeling : Predict optimal dosing intervals using compartmental models.
- Endpoint Validation : Align biomarkers with clinical outcomes (e.g., tumor regression, enzyme activity) to ensure translational relevance .
Q. How can multi-omics data be integrated to elucidate this compound's mechanism of action?
- Methodological Answer :
- Data Aggregation : Combine transcriptomic, proteomic, and metabolomic datasets using platforms like Galaxy or KNIME.
- Pathway Enrichment Analysis : Tools such as DAVID or STRING identify overrepresented pathways impacted by this compound.
- Machine Learning : Train models to predict off-target effects or synergistic drug combinations .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
